molecular formula C11H8BrNO2 B3033858 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1226361-85-8

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3033858
CAS No.: 1226361-85-8
M. Wt: 266.09
InChI Key: XFPCUPCSGIKYSO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09. The purity is usually 95%.
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Scientific Research Applications

1. Antioxidant Agent Development

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has been utilized in the development of antioxidant agents. In a study by Mateev et al. (2022), derivatives of this compound demonstrated significant radical scavenging properties, outperforming established antioxidants like Trolox. This indicates its potential as a lead compound in antioxidant agent development (Mateev, Georgieva, & Zlatkov, 2022).

2. Catalysis in Organic Reactions

The compound has also been identified as an effective ligand in Cu-catalyzed monoarylation reactions of anilines with aryl iodides and bromides, as demonstrated by Altman, Anderson, and Buchwald (2008). This application showcases its utility in facilitating various chemical reactions in organic chemistry (Altman, Anderson, & Buchwald, 2008).

3. Synthesis of Pyrrole Derivatives

It is also integral in synthesizing various pyrrole derivatives. For example, Patel, Patel, and Shah (2012) synthesized 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, indicating the compound's role in the creation of new molecules with potential biological activities (Patel, Patel, & Shah, 2012).

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. If the compound is a solid, dust formation should be avoided .

Future Directions

The potential biological activities of pyrrole derivatives make them interesting targets for future research. Studies could be conducted to determine the compound’s biological activity and mechanism of action, and if favorable results are obtained, the compound could be further optimized and potentially developed into a new drug .

Mechanism of Action

Target of Action

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .

Mode of Action

In the context of SM cross-coupling, the 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid would likely interact with its target through a series of steps. First, an oxidative addition occurs with the electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, a transmetalation occurs with the nucleophilic organic group, which is transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond forming reactions and is known for its mild and functional group tolerant reaction conditions . The downstream effects of this reaction would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. In the context of SM cross-coupling, the compound would facilitate the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCUPCSGIKYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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